molecular formula C20H30N2O2 B5650373 (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-ol

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-ol

Cat. No.: B5650373
M. Wt: 330.5 g/mol
InChI Key: XWFLXGPPTWDQRC-BBVSWNNQSA-N
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Description

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with hydroxyl and phenylprop-2-enyl groups. Compounds with piperidine rings are often of interest in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Substitution Reactions: Introduction of the hydroxyl and phenylprop-2-enyl groups through nucleophilic substitution or addition reactions.

    Stereoselective Synthesis: Ensuring the correct (3R,4R) stereochemistry through chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of efficient catalysts to increase yield and reduce reaction times.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.

    Substitution: The phenylprop-2-enyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperidines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biological Activity: Investigation of its potential as a bioactive compound in various biological assays.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-ol would depend on its specific biological target. Generally, compounds with piperidine rings can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Phenylprop-2-enyl Substituted Compounds: Compounds with similar phenylprop-2-enyl groups.

Uniqueness

The unique combination of functional groups and stereochemistry in (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-ol may confer distinct biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16(13-17-5-3-2-4-6-17)14-21-10-9-19(20(24)15-21)22-11-7-18(23)8-12-22/h2-6,13,18-20,23-24H,7-12,14-15H2,1H3/b16-13+/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFLXGPPTWDQRC-BBVSWNNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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